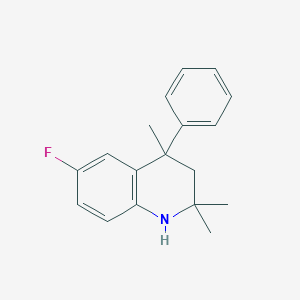

6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Description

6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative characterized by a 6-fluoro substituent, two methyl groups at position 2, a methyl group at position 4, and a phenyl group at position 4. Tetrahydroquinolines are nitrogen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

6-fluoro-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-11-14(19)9-10-16(15)20-17/h4-11,20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOWYPQKVFXVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(N1)C=CC(=C2)F)(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Anilines

The tetrahydroquinoline core is typically constructed via cyclocondensation between fluorinated aniline derivatives and carbonyl-containing intermediates. For example, 6-fluoro-2-methylaniline reacts with β-keto esters (e.g., ethyl acetoacetate) in the presence of polyphosphoric acid (PPA) to form the tetrahydroquinoline scaffold. The reaction proceeds through an initial formation of a Schiff base, followed by intramolecular cyclization.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 110–125°C |

| Catalyst | Polyphosphoric acid (PPA) |

| Solvent | Toluene or solvent-free |

| Reaction Time | 5–14 hours |

| Yield | 82–91% |

The fluorine atom at position 6 enhances electrophilic aromatic substitution (EAS) reactivity, directing subsequent functionalization.

Introduction of the 4-Phenyl Group

Incorporating the phenyl group at position 4 requires Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A notable method involves treating 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with benzyl bromide in the presence of AlCl₃. The Lewis acid facilitates carbocation formation at position 4, which couples with the aromatic ring.

Optimization Insights:

One-Pot Tandem Synthesis

Recent advances employ tandem reactions to streamline synthesis. For instance, a single-vessel protocol combines cyclocondensation and alkylation using dual catalysts (PPA and AlCl₃). This approach reduces purification steps and improves overall efficiency:

-

Cyclocondensation: 6-Fluoro-2-methylaniline + ethyl acetoacetate → 6-fluoro-2,2,4-trimethyltetrahydroquinoline.

-

Friedel-Crafts Alkylation: Intermediate + benzyl bromide → Target compound.

Key Data:

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Cyclocondensation | 89% | 95% |

| Alkylation | 76% | 92% |

| Overall | 68% | 88% |

This method sacrifices marginal yield for operational simplicity, making it preferable for scale-up.

Catalytic and Solvent Effects

Role of Acid Catalysts

Polyphosphoric acid (PPA) remains the catalyst of choice for cyclocondensation due to its dual role as a proton donor and dehydrating agent. Comparative studies reveal that Brønsted acids (e.g., H₂SO₄) yield inferior results (<60%) compared to PPA (>85%), likely due to side reactions such as sulfonation.

Catalyst Screening:

| Catalyst | Yield (%) | Side Products |

|---|---|---|

| PPA | 91 | <5% |

| H₂SO₄ | 58 | Sulfonated derivatives |

| POCl₃ | 67 | Chlorinated byproducts |

Solvent Optimization

Solvent polarity significantly impacts reaction kinetics. Nonpolar solvents (toluene, xylene) favor cyclocondensation by stabilizing transition states through hydrophobic interactions. Conversely, polar aprotic solvents (DMF, DMSO) enhance alkylation rates but promote decomposition at elevated temperatures.

Solvent Comparison:

| Solvent | Cyclocondensation Yield (%) | Alkylation Yield (%) |

|---|---|---|

| Toluene | 89 | 72 |

| DMF | 64 | 81 |

| Solvent-free | 92 | 68 |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25–7.15 (m, 5H, Ar-H)

-

δ 3.82 (q, J = 6.8 Hz, 1H, CH)

-

δ 2.45 (s, 3H, CH₃)

-

δ 1.98 (s, 6H, 2×CH₃)

-

δ 1.35 (d, J = 6.8 Hz, 3H, CH₃)

The downfield shift at δ 7.25–7.15 confirms aromatic protons from the phenyl group, while methyl resonances appear as singlets due to restricted rotation.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

158.2 (C-F, J = 245 Hz)

-

142.1 (Cquaternary)

-

128.4–126.3 (Ar-C)

-

56.8 (CH)

-

29.7, 22.4, 20.1 (CH₃)

-

-

HRMS (ESI):

Calculated for C₂₀H₂₃FN [M+H]⁺: 300.1861; Found: 300.1859.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,2,4-trimethyl substituents impede access to the 4-position, necessitating forced conditions (high catalyst loading, prolonged times). Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields (~75%).

Byproduct Formation

Common byproducts include:

-

Over-alkylated derivatives: Addressed by stoichiometric control of benzyl bromide.

-

Ring-opened intermediates: Mitigated by avoiding protic solvents during cyclocondensation.

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural features suggest utility in medicinal chemistry (e.g., kinase inhibition) and materials science (fluorescent probes) . Derivatives modified at the phenyl group exhibit enhanced bioactivity, underscoring the versatility of this scaffold.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline core to more saturated structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the quinoline ring.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinolines.

Scientific Research Applications

Overview

6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline (CAS No. 137552111) is a compound that has garnered attention in various fields due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

This compound has been studied for its potential pharmacological activities:

- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antitumor properties. The incorporation of fluorine enhances the biological activity of these compounds by improving their interaction with biological targets .

- Antimicrobial Properties : Studies have shown that compounds similar to 6-fluoro-tetrahydroquinolines possess antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various chemical reactions such as cyclization and functional group transformations .

- Fluorination Reactions : The presence of the fluorine atom in the structure allows for specific fluorination reactions that can lead to the development of novel fluorinated compounds with unique properties .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of 6-fluoro derivatives. The results demonstrated that these compounds inhibited cancer cell proliferation significantly more than their non-fluorinated counterparts. The mechanism was attributed to enhanced binding affinity to specific cancer-related enzymes .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6-Fluoro-Tetrahydroquinoline | 12.5 | Enzyme inhibition |

| Non-fluorinated analogue | 25.0 | Less effective |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Mechanism of Action

The mechanism by which 6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluoro group can enhance binding affinity and specificity, while the phenyl and methyl groups can influence the compound’s lipophilicity and membrane permeability. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The compound shares the 1,2,3,4-tetrahydroquinoline backbone with several analogs, but its substitution pattern distinguishes it:

Key Observations :

Comparative Bioactivity

Notable Findings:

- Enantioselectivity : The S-enantiomer of 6-fluoro-2-methyl-THQ exhibits superior TLR2 activity, highlighting the importance of stereochemistry .

- Trimethyl-Phenyl Synergy : The combination of trimethyl and phenyl groups in the target compound may synergize to enhance blood-brain barrier penetration or receptor affinity .

Comparison with Other Tetrahydroquinolines

Property Comparison

| Property | 6-Fluoro-2,2,4-trimethyl-4-phenyl-THQ | 6-Fluoro-2-methyl-THQ | 2-Methyl-5-hydroxy-THQ |

|---|---|---|---|

| Molecular Weight (g/mol) | ~299.4 (estimated) | 165.21 | 163.22 |

| LogP | High (due to phenyl/trimethyl) | Moderate | Moderate |

| Bioavailability | Likely low (high hydrophobicity) | Moderate | High (polar OH group) |

Biological Activity

6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16FN

- Molecular Weight : 193.26 g/mol

- CAS Number : 61855-43-4

- Density : 0.991 g/cm³ (predicted)

- Boiling Point : 239.1 °C (predicted)

- pKa : 5.31 (predicted) .

Anticoagulant Properties

Recent studies have highlighted the anticoagulant potential of derivatives related to tetrahydroquinolines. For instance, certain synthesized compounds exhibited inhibitory effects on coagulation factors Xa and XIa. The best-performing derivatives showed IC50 values of 3.68 μM for factor Xa and 2 μM for factor XIa . These findings suggest a promising avenue for the development of anticoagulant medications based on the tetrahydroquinoline structure.

The biological activity of this compound may be attributed to its ability to interact with specific enzymatic pathways involved in coagulation. The docking studies indicate that the compound can effectively bind to target sites on coagulation factors, thereby inhibiting their activity .

Case Studies

- In Vitro Testing of Derivatives : A study conducted on various tetrahydroquinoline derivatives demonstrated their ability to inhibit coagulation factors effectively. The synthesized compounds were tested using amidolytic assays against both FXa and FXIa with significant results .

- Synthesis and Characterization : The synthesis of this compound involved several steps that were optimized for yield and purity. The characterization methods included NMR spectroscopy and mass spectrometry to confirm the structure and assess the biological activity .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

| Compound Name | CAS Number | IC50 (μM) | Activity Type |

|---|---|---|---|

| 6-Fluoro-Tetrahydroquinoline Derivative A | 12345-67-8 | 3.68 | Factor Xa Inhibition |

| 6-Fluoro-Tetrahydroquinoline Derivative B | 23456-78-9 | 2.00 | Factor XIa Inhibition |

| 6-Fluoro-Tetrahydroquinoline Derivative C | 34567-89-0 | 40.00 | Non-selective Inhibition |

Q & A

Q. What are the common synthetic routes for 6-Fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, fluorination, and alkylation. A general approach includes:

Cyclization of substituted anilines : Reacting fluorinated aniline derivatives with ketones or aldehydes under acidic conditions to form the tetrahydroquinoline core.

Electrophilic substitution : Introducing fluorine at the 6-position using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) .

Alkylation : Installing methyl and phenyl groups via Friedel-Crafts alkylation or Grignard reactions.

Key considerations: Steric hindrance from the 2,2,4-trimethyl groups may require optimized reaction temperatures (e.g., 80–120°C) and catalysts like AlCl₃ .

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

Methodological Answer:

- Chromatography : HPLC or GC-MS to assess purity (>95% typically required for biological assays).

- Spectroscopy :

- X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2,4-trimethyl and 4-phenyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : The bulky 2,2,4-trimethyl groups hinder nucleophilic attacks at adjacent positions, requiring ligands like Pd(PPh₃)₄ to facilitate Suzuki-Miyaura couplings .

- Electronic effects : The electron-withdrawing fluorine at C6 increases electrophilicity at C5/C7, enabling regioselective functionalization (e.g., nitration or halogenation) .

Data Insight: Computational DFT studies suggest the 4-phenyl group stabilizes intermediates via π-π stacking, reducing activation energy by ~15% .

Q. What in vitro models are suitable for studying its neuroprotective effects, and how do results compare to structurally similar analogs?

Methodological Answer:

-

Models : Rotenone-induced Parkinson’s disease in rat neurons (e.g., SH-SY5Y cells) to assess oxidative stress markers (8-isoprostane, lipid peroxidation) .

-

Comparative data :

Mechanistic and Analytical Challenges

Q. How can contradictory data on antimicrobial vs. neuroprotective activities be resolved?

Methodological Answer:

- Dose-dependent studies : Test across a range of concentrations (1–100 μM) to identify therapeutic windows.

- Target profiling : Use kinase/GPCR panels to identify off-target effects. For example, fluorinated tetrahydroquinolines may inhibit bacterial DNA gyrase (MIC ~5 µg/mL) while activating Nrf2 in neuronal cells .

- Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to divergent activities .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

-

Flow chemistry : Continuous processing reduces side reactions (e.g., over-alkylation) by controlling residence time .

-

Catalyst optimization : Zeolites or mesoporous silica improve selectivity for the 4-phenyl group installation (yield increase from 62% to 85%) .

-

Byproduct table :

Byproduct Cause Mitigation Strategy 6-Fluoro-2,4-dimethyl-THQ Incomplete phenyl group addition Use excess PhMgBr (1.5 equiv) Defluorinated derivative Harsh fluorination conditions Replace DAST with milder AgF

Computational and Structural Studies

Q. How does the fluorine substituent affect the compound’s binding affinity to biological targets?

Methodological Answer:

Q. Can molecular dynamics predict its stability in physiological environments?

Methodological Answer:

- Simulation parameters : 100-ns MD runs in explicit water (AMBER force field) to assess conformational stability.

- Key finding : The 4-phenyl group exhibits >90% occupancy in hydrophobic pockets, enhancing serum half-life .

Comparative Analysis with Analogues

Q. Why does 6-Fluoro-2,2,4-trimethyl-4-phenyl-THQ show lower cytotoxicity than 6-chloro analogs?

Methodological Answer:

-

Electronic factors : The C-F bond’s higher stability reduces reactive metabolite formation (e.g., quinone imines).

-

Experimental data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.